Synthetic Utility: Orthogonal Cross-Coupling Handles Compared to Monobromo Analogs
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine possesses two chemically distinct C-Br bonds, enabling sequential, site-selective cross-coupling reactions [1]. In contrast, 3-Bromo-5-(pyrrolidinocarbonyl)pyridine offers only a single site for functionalization, limiting its use as a building block for more complex, biaryl structures . The target compound provides a quantitative advantage in synthetic potential, doubling the number of possible sequential derivatization steps.
| Evidence Dimension | Number of synthetically addressable halogen sites |
|---|---|
| Target Compound Data | Two C-Br bonds at positions 2 and 5 |
| Comparator Or Baseline | 3-Bromo-5-(pyrrolidinocarbonyl)pyridine: One C-Br bond at position 3 |
| Quantified Difference | 2 vs. 1 reactive handles (100% increase in potential sequential coupling steps) |
| Conditions | Structural analysis from vendor datasheets and literature precedent [1] |
Why This Matters
This structural difference directly impacts the compound's utility in multi-step synthesis, making it the preferred choice for building complex molecular architectures.
- [1] Tilley, J.W. and Coffen, D.L. Disubstituted Pyridines: The Double-Coupling Approach. J. Org. Chem., 2007, 72, 11, 4008–4012. View Source
